molecular formula C34H44N6O4 B14209955 L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide CAS No. 827599-69-9

L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide

Cat. No.: B14209955
CAS No.: 827599-69-9
M. Wt: 600.8 g/mol
InChI Key: CLGKJUVZYXDOGN-ZXYZSCNASA-N
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Description

L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide is a homodetic cyclic peptide. This compound is known for its role as an antagonist of the C5a receptor, which is part of the complement system in the immune response . It has applications in various fields, including anti-inflammatory treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves the formal condensation of the carboxy group of N2-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N2-acylornithyl residue . The reaction conditions typically require a controlled environment to ensure the correct formation of the peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds within the peptide.

    Substitution: This reaction can occur at specific functional groups within the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to maintain the integrity of the peptide structure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves its role as a C5a receptor antagonist. By binding to the C5a receptor, it prevents the receptor from interacting with its natural ligand, C5a, thereby inhibiting the downstream signaling pathways involved in inflammation . This blockade can reduce the inflammatory response

Properties

CAS No.

827599-69-9

Molecular Formula

C34H44N6O4

Molecular Weight

600.8 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H44N6O4/c35-31(41)28(18-22-10-3-1-4-11-22)38-34(44)30(20-24-21-37-26-15-8-7-14-25(24)26)40-33(43)29(19-23-12-5-2-6-13-23)39-32(42)27-16-9-17-36-27/h1,3-4,7-8,10-11,14-15,21,23,27-30,36-37H,2,5-6,9,12-13,16-20H2,(H2,35,41)(H,38,44)(H,39,42)(H,40,43)/t27-,28-,29+,30-/m0/s1

InChI Key

CLGKJUVZYXDOGN-ZXYZSCNASA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5

Origin of Product

United States

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